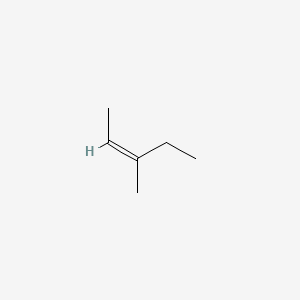
cis-3-Methyl-2-pentene
Overview
Description
Cis-3-Methyl-2-pentene is a colorless liquid . It has a linear formula of C2H5C(CH3)=CHCH3 . It is used in the study of photosensitized oxidation of trialkylalkenes in the internal framework of Na-ZSM-5 zeolites .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 3 steps: 1) aq. HCl, CaCl2, CuCl/Cu; 2) Zn-Cu; 3) H2/Pd-BaSO4 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a carbon-carbon double bond, which restricts rotation and results in the occurrence of cis-trans isomerism . The molecule has a molecular weight of 84.16 .Chemical Reactions Analysis
This compound is used in the study of photosensitized oxidation of trialkylalkenes in the internal framework of Na-ZSM-5 zeolites . The reaction involves the formation of a cyclic halonium ion intermediate .Physical And Chemical Properties Analysis
This compound has a boiling point of 67-68 °C (lit.) and a density of 0.692 g/mL at 20 °C (lit.) . It has a refractive index n20/D of 1.402 . It is insoluble in water .Scientific Research Applications
1. Chemical Kinetics and Reaction Mechanisms
- The thermal reaction of 2-pentene, including cis-3-Methyl-2-pentene, has been studied to understand its decomposition products and reaction mechanisms at high temperatures. Research shows that the decomposition involves a free radical chain mechanism and is influenced by temperature, yielding products like methane, 1,3-butadiene, and others (Perrin, Richard, & Martin, 1978).
2. Catalytic Transformations
- Studies on reactions over platinum black catalysts with this compound have been conducted. These reactions, often involving dehydrogenation and isomerization, show enhanced reactivity under certain conditions and help in understanding the behavior of olefins in the presence of catalysts (Paâl, Dobrovolszky, & Tétényi, 1976).
3. Infrared Multiphoton Decomposition
- The infrared multiphoton decomposition of this compound has been investigated. This study is significant for understanding the fragmentation patterns of photoexcited molecules and the behavior of such molecules under various energy states (Back & Collin, 1986).
4. Isomerization Catalysis
- Selective cis-isomerization of 1-pentene, closely related to this compound, catalyzed by nickel compounds, has been explored. These studies are crucial for understanding the mechanisms involved in isomerization processes and the role of different catalysts (Kanai, Kushi, Sakanoue, & Kishimoto, 1980).
5. Adsorption and Catalysis
- Research on the catalytic isomerization of pentenes, including this compound, over various catalysts like KC24, provides insights into the rates of reactions, selectivity ratios, and reaction paths. This information is vital for understanding the interaction of olefins with catalysts and their behavior during isomerization (Tsuchiya, Yamamoto, & Imamura, 1984).
6. Flavoring Applications
- This compound and its isomers have applications in flavoring, particularly in enhancing the aroma or taste of foodstuffs and other products. This aspect of chemical application shows the versatility of such compounds beyond traditional chemical processes (Pittet, Muralidhara, & Vock, 1984).
Mechanism of Action
Target of Action
The primary target of cis-3-Methyl-2-pentene As an alkene, it can participate in various chemical reactions, such as addition reactions, which could potentially target various biochemical entities .
Mode of Action
The mode of action of This compound is primarily through its chemical structure, which includes a carbon-carbon double bond. This double bond allows the compound to undergo reactions such as the Anti-Markovnikov Hydroboration mechanism, which involves both hydrogenation and electrophilic addition . This reaction is stereospecific, meaning that the hydroboration takes place on the same face of the double bond, leading to cis stereochemistry .
Biochemical Pathways
The specific biochemical pathways affected by This compound It has been used in the study of photosensitized oxidation of trialkylalkenes in the internal framework of na-zsm-5 zeolites . This suggests that it may interact with biochemical pathways involving these entities.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH and temperature of its environment. Additionally, it is a highly flammable compound, and its handling requires suitable protective measures to prevent fire caused by electrostatic discharge steam .
Safety and Hazards
Properties
IUPAC Name |
(Z)-3-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQGRRJLJLVQAQ-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883604 | |
| Record name | 2-Pentene, 3-methyl-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922-62-3, 922-61-2 | |
| Record name | cis-3-Methyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentene, 3-methyl-, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3-Methyl-2-pentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentene, 3-methyl-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentene, 3-methyl-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-3-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of cis-3-Methyl-2-pentene with singlet oxygen?
A1: Research has shown that this compound undergoes photosensitized oxidation in the presence of singlet oxygen and a sensitizer like tetraphenylporphyrin (TPP). [] This reaction, when carried out within the confined space of Na-ZSM-5 zeolites, yields allylic hydroperoxides with high regioselectivity. [] Interestingly, the reaction favors hydrogen abstraction from the largest alkyl substituents, a finding that contrasts with observations in less confined environments like Na-Y zeolites. [] This highlights the impact of spatial constraints on the reaction pathway.
Q2: Are there any studies on the transient intermediates formed during reactions of this compound?
A2: Yes, a study investigated the interaction of the benzophenone triplet state with this compound using laser photolysis. [] This research successfully identified the transient absorption spectrum of the 1,4-biradical intermediate formed during the reaction. [] The lifetime of this biradical was found to be solvent-dependent, ranging from 6 µs in cyclohexane to 25 µs in acetonitrile. [] This information is crucial for understanding the reaction mechanism and kinetics.
Q3: Has this compound been detected in any occupational settings?
A3: Yes, this compound was detected as a component of flotation agents used in coal washeries. [] Air samples from the working environment revealed its presence, along with other chemicals. [] Quantitative analysis indicated that the short-term exposure limit (STEL) for this compound, along with others like benzene and 2,4-hexadiene, exceeded the recommended national standards, raising concerns about potential occupational hazards. []
A4: While the provided abstracts [] don't provide specific details on the mechanism, the influence of hydrogen sulfide on the thermal decomposition of this compound suggests a complex interplay of radical reactions. Further investigation into these interactions could offer insights into controlling or optimizing reactions involving this compound at elevated temperatures.
Q4: How does 1,3-butadiene impact the thermal reaction of this compound?
A5: Although the abstract [] is limited in detail, the observation that 1,3-butadiene exhibits an inhibiting effect on the thermal reaction of this compound, particularly at low conversion rates, implies potential competition for reactive sites or intermediates. This finding could be valuable for understanding and manipulating reaction pathways involving these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


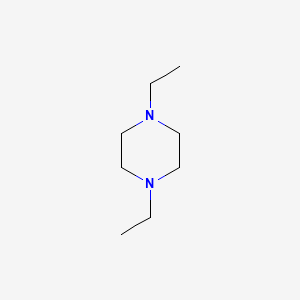
![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)
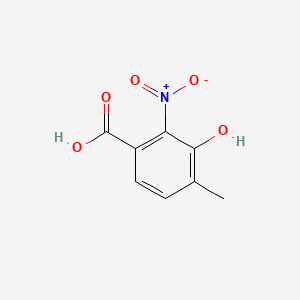

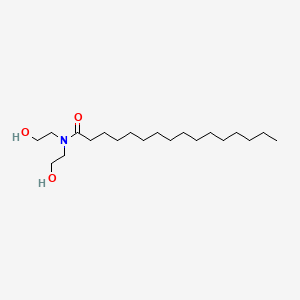
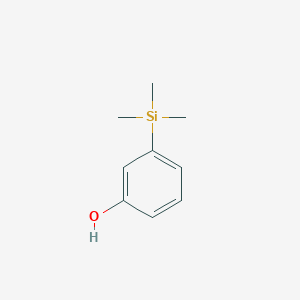
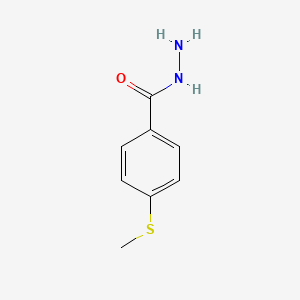
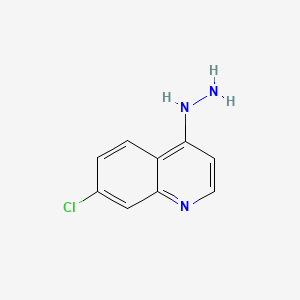
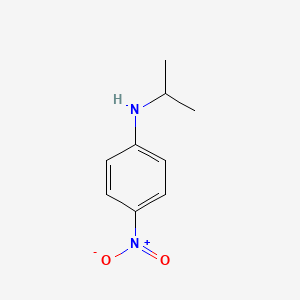
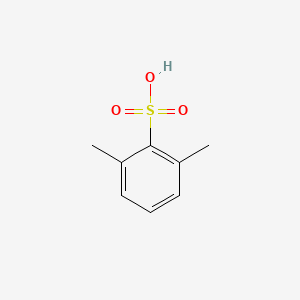
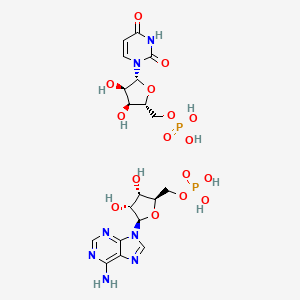
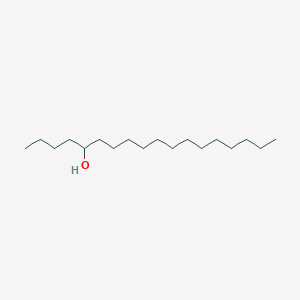

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)
